The Discovery and Characterization of Fumagillin from Aspergillus fumigatus: A Technical Guide
The Discovery and Characterization of Fumagillin from Aspergillus fumigatus: A Technical Guide
Introduction
Aspergillus fumigatus, a ubiquitous saprophytic fungus, is a prolific producer of a diverse array of secondary metabolites.[1] Among these, Fumagillin stands out as a molecule of significant scientific interest due to its potent biological activities. First isolated in 1949 by Hanson and Eble from Aspergillus fumigatus, this meroterpenoid has since been investigated for its antimicrobial and, most notably, its anti-angiogenic properties.[1][2][3] The commercial formulation, often referred to as Fumagilin-B®, contains the dicyclohexylamine (DCH) salt of fumagillin to improve stability.[4] This guide provides a comprehensive technical overview of the discovery, isolation, characterization, and biological functions of Fumagillin, tailored for researchers and professionals in drug development.
Physicochemical Properties of Fumagillin
Fumagillin is a complex organic molecule characterized by a decatetraenedioic acid chain linked via an ester bond to a substituted cyclohexane core, which includes two reactive epoxide rings.[1][2] These epoxides are crucial for its biological activity but also contribute to its instability.[1]
| Property | Value |
| Molecular Formula | C₂₆H₃₄O₇ |
| Molecular Weight | 458.55 g/mol |
| Appearance | Solid powder |
| Solubility | Poorly soluble in water (3.3 mg/L), soluble in organic solvents like ethanol and DMSO. Solubility in water is highly pH-dependent.[1] |
| Predicted logP | 4.05 |
| Predicted pKa | 4.65 |
| UV Absorption Maxima | ~335 nm and 350 nm |
Core Experimental Protocols
Fermentation for Fumagillin Production
Modern protocols for fumagillin production have been optimized for yield. The following is a representative protocol for submerged fermentation.
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Strain: Aspergillus fumigatus (e.g., BNCC122691).[5]
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Spore Suspension Preparation:
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Culture A. fumigatus on a suitable solid medium such as Comprehensive Potato Dextrose Agar (CPDA) for 5-7 days at 28°C in the dark.[5]
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Wash spores from the agar surface with a sterile aqueous solution of 0.1% Tween 80.
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Adjust the spore concentration spectrophotometrically (e.g., OD600 of 2.0) to standardize the inoculum.[5]
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-
Fermentation Medium: A typical liquid medium consists of (g/L): glycerol (33), yeast extract (3.1), corn flour (1.7), MgSO₄·7H₂O (0.5), K₂HPO₄ (1.5), KCl (0.5), NaCl (0.5), and FeSO₄·7H₂O (0.13). Adjust the initial pH to 7.0-7.2.[5]
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Fermentation Conditions:
Extraction and Purification
Fumagillin is extracted from the fermentation broth using organic solvents.
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Initial Extraction (from liquid culture):
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After fermentation, acidify the culture broth to pH 3.0.
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Extract the broth multiple times with an equal volume of a suitable organic solvent, such as dichloromethane or ethyl acetate. Dichloromethane at a 2:1 ratio (v/v) to the fermentation broth has shown high extraction efficiency.
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Combine the organic phases and concentrate under reduced pressure using a rotary evaporator.
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-
Purification via High-Performance Liquid Chromatography (HPLC):
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Dissolve the crude extract in a minimal amount of the mobile phase.
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Perform preparative HPLC on a C18 reversed-phase column.[5]
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Use a gradient elution system. A typical mobile phase consists of A: 0.1% formic acid in water and B: methanol or acetonitrile.[5]
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Monitor the elution at 350 nm, the absorption maximum for fumagillin.[5]
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Collect the fractions corresponding to the fumagillin peak.
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Concentrate the purified fractions under vacuum to yield crystalline fumagillin.[5]
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Analytical Characterization
The structure and purity of isolated fumagillin are confirmed using modern analytical techniques.
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HPLC Analysis:
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Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[6]
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Mobile Phase: Isocratic or gradient elution with acetonitrile and acidified water (e.g., 0.1% formic or acetic acid). A common isocratic mobile phase is acetonitrile-water-acetic acid (50:50:1 v/v/v).[6]
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Detection: UV/Diode Array Detector (DAD) at 350 nm or 351 nm.[6][7]
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Mass Spectrometry (MS): Electrospray ionization (ESI) is commonly used. The protonated molecule [M+H]⁺ is observed at m/z 459. Tandem MS (MS/MS) can be used for further structural confirmation, monitoring transitions such as 459 -> 427.[1]
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NMR Spectroscopy: The full structure is elucidated using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments in a deuterated solvent like CD₃OD.[5]
Biosynthesis of Fumagillin in Aspergillus fumigatus
Fumagillin is a meroterpenoid, meaning its biosynthesis involves both the polyketide and terpenoid pathways. The process is orchestrated by a gene cluster on chromosome eight.[1] The pathway begins with the synthesis of a polyketide-derived dioic acid and the cyclization of farnesyl pyrophosphate (FPP) to form the sesquiterpene β-trans-bergamotene, which is then extensively modified and finally esterified to the dioic acid.[1]
Caption: Biosynthetic origin of Fumagillin from terpenoid and polyketide precursors.
Mechanism of Action: Inhibition of MetAP2
The primary molecular target of fumagillin is Methionine Aminopeptidase 2 (MetAP2), a highly conserved metalloenzyme essential for post-translational modification of newly synthesized proteins.[1] Fumagillin binds covalently and irreversibly to a specific histidine residue (His231) in the active site of MetAP2.[1][4] This inactivation of MetAP2 disrupts the removal of the N-terminal methionine from a subset of proteins, leading to downstream effects on cell proliferation and function. The anti-angiogenic effects of fumagillin are a direct result of this inhibition in endothelial cells, which arrests them in the G1 phase of the cell cycle.[8]
References
- 1. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications [mdpi.com]
- 3. Fumagillin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. redalyc.org [redalyc.org]
- 7. panel.aam.org.ar [panel.aam.org.ar]
- 8. Fumagillin | C26H34O7 | CID 6917655 - PubChem [pubchem.ncbi.nlm.nih.gov]
